molecular formula C17H19N7O4 B213509 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide

4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide

Cat. No. B213509
M. Wt: 385.4 g/mol
InChI Key: WYMZRBLOUCDWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide, also known as NM-3, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of benzimidazole-based compounds, which have been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The mechanism of action of 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. For example, 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide has been found to possess anti-inflammatory and anti-viral effects. 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for studying cancer cell growth and survival mechanisms. However, one limitation of using 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide in lab experiments is its potential toxicity. 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide has been found to exhibit cytotoxic effects in some non-cancerous cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent and selective analogs of 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide. Another area of interest is in the study of the mechanism of action of 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide, which may lead to the identification of new targets for cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide in animal models and clinical trials. Overall, 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide shows great promise as a potential anti-cancer agent and warrants further investigation.

Synthesis Methods

The synthesis of 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 2-(4-morpholinyl)ethylamine with 1H-benzimidazole-2-carboxylic acid, followed by the reaction of the resulting product with 4-nitro-1H-pyrazole-3-carboxylic acid chloride. The final product is obtained after purification by column chromatography and recrystallization. This synthesis method has been reported in several research papers and has been found to yield high purity and good yields of 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in scientific research. One of the most promising applications of 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide is in the field of cancer research. Several studies have shown that 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for inhibiting cancer cell growth.

properties

Product Name

4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide

Molecular Formula

C17H19N7O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H19N7O4/c25-16(15-14(24(26)27)11-18-21-15)20-17-19-12-3-1-2-4-13(12)23(17)6-5-22-7-9-28-10-8-22/h1-4,11H,5-10H2,(H,18,21)(H,19,20,25)

InChI Key

WYMZRBLOUCDWNA-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=NN4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=NN4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.